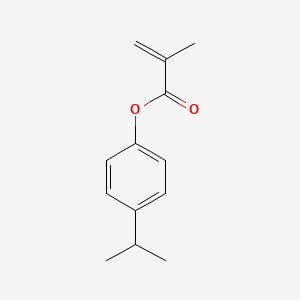
4-(Propan-2-yl)phenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 2-methylprop-2-enoate typically involves the esterification of 4-(Propan-2-yl)phenol with methacrylic acid . The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors . This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)phenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methacrylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methacrylates.
Scientific Research Applications
4-(Propan-2-yl)phenyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering.
Medicine: Utilized in dental materials and adhesives due to its excellent mechanical properties.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)phenyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions . The methacrylate groups participate in free radical polymerization, leading to the formation of cross-linked networks . These networks provide enhanced mechanical strength and durability to the materials in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A ethoxylate dimethacrylate
- Bisphenol A polyethylene glycol diether dimethacrylate
- 2,2-Bis(4-hydroxyphenyl)propane dimethacrylate
Uniqueness
4-(Propan-2-yl)phenyl 2-methylprop-2-enoate is unique due to its high reactivity and compatibility with other monomers . It provides improved mechanical properties and durability, making it a preferred choice in dental and industrial applications .
Properties
CAS No. |
92176-98-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-9(2)11-5-7-12(8-6-11)15-13(14)10(3)4/h5-9H,3H2,1-2,4H3 |
InChI Key |
VIJYAJBVYRZZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















